2-Chloro-10-oxido-8-phenylphenazin-5-ium 5-oxide
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Overview
Description
2-Chloro-10-oxido-8-phenylphenazin-5-ium 5-oxide is a complex organic compound known for its unique structural properties and diverse applications. It belongs to the phenazine family, which is characterized by a tricyclic aromatic system with nitrogen atoms. This compound is of significant interest in various scientific fields due to its potential biological and chemical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-oxido-8-phenylphenazin-5-ium 5-oxide typically involves multi-step organic reactions. One common method includes the oxidative cyclization of 1,2-diaminobenzene derivatives with appropriate chlorinating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-10-oxido-8-phenylphenazin-5-ium 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: It can be reduced to form less oxidized phenazine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include various phenazine derivatives with altered functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
2-Chloro-10-oxido-8-phenylphenazin-5-ium 5-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antitumor activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of 2-Chloro-10-oxido-8-phenylphenazin-5-ium 5-oxide involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. The compound also generates reactive oxygen species, which can induce oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-10-oxido-2-phenyl-phenazine 5-oxide
- 2-Chloro-5-oxo-8-phenylphenazin-5-ium-10(5H)-olate
Uniqueness
Compared to similar compounds, 2-Chloro-10-oxido-8-phenylphenazin-5-ium 5-oxide exhibits unique properties such as higher stability and specific biological activities. Its structural configuration allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
6968-40-7 |
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Molecular Formula |
C18H11ClN2O2 |
Molecular Weight |
322.7 g/mol |
IUPAC Name |
2-chloro-10-oxido-8-phenylphenazin-5-ium 5-oxide |
InChI |
InChI=1S/C18H11ClN2O2/c19-14-7-9-16-18(11-14)21(23)17-10-13(6-8-15(17)20(16)22)12-4-2-1-3-5-12/h1-11H |
InChI Key |
WYROXQUQYYQKSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)[N+](=O)C4=C(N3[O-])C=C(C=C4)Cl |
Origin of Product |
United States |
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